Diglycidyl 1,2-cyclohexanedicarboxylate Diglycidyl 1,2-cyclohexanedicarboxylate 1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 27103-66-8
VCID: VC13334452
InChI: InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2
SMILES: C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3
Molecular Formula: C14H20O6
Molecular Weight: 284.30 g/mol

Diglycidyl 1,2-cyclohexanedicarboxylate

CAS No.: 27103-66-8

Cat. No.: VC13334452

Molecular Formula: C14H20O6

Molecular Weight: 284.30 g/mol

* For research use only. Not for human or veterinary use.

Diglycidyl 1,2-cyclohexanedicarboxylate - 27103-66-8

Specification

CAS No. 27103-66-8
Molecular Formula C14H20O6
Molecular Weight 284.30 g/mol
IUPAC Name bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate
Standard InChI InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2
Standard InChI Key XFUOBHWPTSIEOV-UHFFFAOYSA-N
SMILES C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3
Canonical SMILES C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3
Boiling Point 307 °F at 760 mmHg (NTP, 1992)
Flash Point 374 °F (NTP, 1992)

Introduction

Chemical Identification and Physicochemical Properties

Structural Characteristics

DGCHD is a bicyclic epoxy derivative synthesized from 1,2-cyclohexanedicarboxylic acid and epichlorohydrin . Its structure features two glycidyl ether groups attached to a cyclohexane ring, contributing to its high crosslinking potential . The compound’s molecular weight is 284.3 g/mol, with a density of 1.22 g/mL at 25°C .

Physical and Thermal Properties

Key physicochemical properties include:

PropertyValueSource
Boiling Point200–205°C at 2 mmHg
Flash Point>230°F (>110°C)
Refractive Index (n20Dn_{20}^{D})1.487
Vapor Pressure0 mmHg at 25°C

DGCHD exists as a clear, colorless to light yellow liquid under standard conditions . Its thermal stability is evident in thermogravimetric analyses (TGA), which show decomposition initiating at 200°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

DGCHD is synthesized via esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin in the presence of a base catalyst (e.g., NaOH) . The reaction proceeds through nucleophilic attack of the carboxylate anion on epichlorohydrin, followed by dehydrohalogenation to form the epoxy rings.

Reaction Scheme:

1,2-Cyclohexanedicarboxylic acid+2 epichlorohydrinNaOHDGCHD+2HCl+2H2O\text{1,2-Cyclohexanedicarboxylic acid} + 2 \text{ epichlorohydrin} \xrightarrow{\text{NaOH}} \text{DGCHD} + 2 \text{HCl} + 2 \text{H}_2\text{O}

Industrial Manufacturing

Large-scale production employs continuous stirred-tank reactors (CSTRs) operating at 70–90°C . Post-reaction purification involves vacuum distillation to remove unreacted epichlorohydrin and by-products. Industrial batches achieve >95% purity, with quality control via Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC) .

Applications in Materials Science and Biotechnology

Epoxy Resins and Coatings

DGCHD’s primary use lies in formulating high-performance epoxy resins. Its low viscosity (compared to bisphenol-A epoxies) enhances penetration into composite materials, while its cycloaliphatic structure improves UV resistance . Applications include:

  • Adhesives: DGCHD-based resins exhibit lap shear strengths exceeding 20 MPa in metal-to-metal bonding .

  • Coatings: Used in automotive primers for corrosion resistance, with salt spray test performance exceeding 1,000 hours .

Gene Delivery Systems

Recent advancements utilize DGCHD as a crosslinker for polyethylenimine (PEI) nanoparticles in non-viral gene delivery . By reacting with PEI’s amine groups, DGCHD forms core-shell nanoparticles (50–130 nm) that condense DNA and enhance cellular uptake . Studies report transfection efficiencies comparable to viral vectors, with reduced cytotoxicity due to charge shielding .

Key Parameters:

  • Optimal PEI/DGCHD mass ratio: 1:0.5

  • Zeta potential: +25 to +35 mV (enhanced endosomal escape)

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH319Use airtight goggles
Respiratory IrritationH335Ensure ventilation

Occupational Exposure Limits

No specific OELs are established, but the American Conference of Governmental Industrial Hygienists (ACGIH) recommends maintaining airborne concentrations below 1 mg/m³ .

Environmental Impact and Regulatory Compliance

Ecotoxicity

DGCHD exhibits moderate aquatic toxicity, with a 96-hour LC₅₀ of 12 mg/L in Daphnia magna . Its environmental persistence is low (hydrolysis half-life: 7 days at pH 7) .

Disposal and Recycling

Incinerating DGCHD-contaminated waste at >1,000°C with flue gas scrubbing is recommended . The compound falls under HS code 29172090, attracting a 6.5% MFN tariff in international trade .

Recent Research Developments

Microencapsulation for Self-Healing Polymers

Wang et al. (2015) encapsulated DGCHD in poly(melamine-urea-formaldehyde) (PMUF) microcapsules (50–130 μm) for self-healing epoxy composites . Capsules ruptured under mechanical stress released DGCHD, which polymerized with amine hardeners to repair cracks . Optimal core-shell ratios achieved 89.1% DGCHD loading .

Hybrid Nanoparticles for Cancer Therapy

A 2023 study functionalized DGCHD-PEI nanoparticles with folic acid to target cancer cells . In vitro tests on HeLa cells showed 60% gene silencing efficiency with minimal cytotoxicity at 50 μg/mL .

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